molecular formula C10H13Cl2NO B2926812 Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 43002-66-0

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2926812
CAS No.: 43002-66-0
M. Wt: 234.12
InChI Key: DHFFEGOTKUGIKC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride (CAS: 142682-69-7) is a carboximidate derivative featuring a 4-chlorophenyl substituent. This compound belongs to a class of structurally related analogs where variations in the phenyl ring substituents (e.g., halogens, alkoxy, or alkyl groups) influence physicochemical and biological properties. Its synthesis and characterization are documented in supplier catalogs and chemical databases, with a reported purity of 95% .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFEGOTKUGIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-chlorophenyl)acetate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboximidate moiety. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: Its structural features allow for the design of molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.

Comparison with Similar Compounds

Key Observations:

  • This aligns with findings for a structurally distinct 4-chlorophenyl-containing imidazole derivative, which exhibited strong sirtuin inhibition (docking score: −9.2 kcal/mol) due to optimized hydrophobic interactions . 4-Methoxy: The electron-donating methoxy group may improve aqueous solubility but reduce binding affinity in hydrophobic enzyme pockets. Ortho-Substitution: The 2-methoxy analog’s steric effects could limit interactions with target proteins compared to para-substituted analogs.
  • Synthetic Accessibility : Purity levels for para-substituted analogs (95%) suggest comparable synthetic feasibility, while ortho-substituted derivatives may require specialized conditions due to steric challenges during synthesis .

Biological Activity

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The compound can be represented as follows:

  • Molecular Formula: C11_{11}H12_{12}ClN2_2O2_2·HCl
  • Molecular Weight: Approximately 250.13 g/mol

The compound exhibits a planar configuration within the N=C—O—C—C fragment, with dihedral angles that influence its interaction with biological targets. Notably, weak intermolecular interactions such as C—H⋯O and C—H⋯Cl have been observed in its crystal structure, which may play a role in its biological activity .

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(4-chlorophenyl)ethanecarboximidate have demonstrated antimicrobial properties. Benzophenone derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes .

Anticancer Properties

Benzophenone derivatives are also recognized for their anticancer potential. Studies have shown that these compounds can act as inhibitors of HIV-1 reverse transcriptase and exhibit anti-inflammatory effects, which are crucial in cancer therapy . Ethyl 2-(4-chlorophenyl)ethanecarboximidate's structural similarities to known anticancer agents suggest it may possess similar activities.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. Ethyl 2-(4-chlorophenyl)ethanecarboximidate may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted on benzophenone derivatives indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl 2-(4-chlorophenyl)ethanecarboximidate was included in the screening, showing promising results.
  • Anticancer Activity :
    • In vitro studies demonstrated that benzophenone derivatives could inhibit the proliferation of cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted, suggesting a mechanism involving mitochondrial pathways .
  • Inflammation Model Studies :
    • Experimental models of inflammation showed that compounds similar to ethyl 2-(4-chlorophenyl)ethanecarboximidate reduced markers of inflammation significantly, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryReduction in inflammatory markers

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